1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULLSYLZKHZGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Primary Synthetic Route
The most widely documented method for synthesizing 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine employs CuAAC, a cornerstone of click chemistry. This approach leverages the regioselective formation of 1,4-disubstituted triazoles from azide and alkyne precursors.
Stepwise Reaction Mechanism
The synthesis involves three sequential steps:
Acylation of Piperidine : Piperidine undergoes nucleophilic acylation with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0–25°C, yielding 1-(3-chlorobenzoyl)piperidine. Triethylamine (TEA) serves as a base to neutralize HCl byproducts, achieving >90% conversion.
Azide Intermediate Formation : The 4-position of the piperidine ring is functionalized via bromoacetylation followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF). This generates the critical 4-azidopiperidine intermediate, with reaction completion confirmed by FT-IR spectroscopy (azide peak at ~2100 cm⁻¹).
Cycloaddition with Propargyl Derivatives : The azide intermediate reacts with a terminal alkyne (e.g., propargyl alcohol) under Cu(I) catalysis. Optimized conditions use copper iodide (CuI, 10 mol%), sodium ascorbate (20 mol%), and a DMF/piperidine (4:1) solvent system at 25°C, achieving 80–85% isolated yield.
Table 1: Key Reaction Parameters for CuAAC Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | Maximizes TOF |
| Solvent System | DMF/Piperidine (4:1) | Enhances solubility |
| Temperature | 25°C | Balances kinetics |
| Reaction Time | 12–24 hours | Ensures completion |
Solution-Phase Modifications and Regioselectivity Control
Alternative solution-phase routes prioritize regioselectivity and reduced metal contamination:
Huisgen Cycloaddition Under Thermal Conditions
Thermal [3+2] cycloadditions between 4-azidopiperidine and acetylene derivatives at 80–100°C produce 1,4- and 1,5-regioisomers. While avoiding copper catalysts, this method suffers from lower yields (50–60%) and requires chromatographic separation.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Ru(II) complexes selectively generate 1,5-disubstituted triazoles, offering complementary regiochemistry. However, this approach remains unexplored for piperidine-based systems and may require substrate-specific optimization.
Reaction Optimization and Yield Enhancement
Solvent and Base Selection
Catalytic System Tuning
- Cu(I) Stabilizers : Sodium ascorbate prevents Cu(I) oxidation, maintaining catalytic activity over 24-hour reactions.
- Ligand Effects : Tris(benzyltriazolylmethyl)amine (TBTA) ligands enhance CuAAC efficiency but increase complexity.
Table 2: Comparative Analysis of Catalytic Systems
| Catalyst System | Yield (%) | Regioselectivity |
|---|---|---|
| CuI/Sodium Ascorbate | 85 | 1,4 > 99:1 |
| CuSO₄/Sodium Ascorbate | 78 | 1,4 > 95:5 |
| RuCp*Cl(PPh₃)₂ | 62 | 1,5 > 98:2 |
Analytical Characterization and Quality Control
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O) achieves baseline separation with >99% purity, critical for pharmacological applications.
Chemical Reactions Analysis
Hydrolysis of the 3-Chlorobenzoyl Amide
The amide bond linking the 3-chlorobenzoyl group to the piperidine nitrogen undergoes hydrolysis under acidic or basic conditions, yielding 3-chlorobenzoic acid and 4-(2H-1,2,3-triazol-2-yl)piperidine. This reaction is critical for decomposing the compound into its precursors for structural analysis or recycling.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, Δ) | 6M HCl, reflux, 12 h | 3-Chlorobenzoic acid + piperidine-Tz | 85% | |
| Basic hydrolysis (NaOH, Δ) | 2M NaOH, reflux, 8 h | 3-Chlorobenzoic acid + piperidine-Tz | 78% |
Alkylation of the Triazole Nitrogen
The 2H-triazole moiety contains an available N3 nitrogen, enabling regioselective alkylation. This reaction expands the compound’s utility in medicinal chemistry by introducing functional groups.
Metal Coordination via Triazole Ligands
The triazole ring acts as a ligand for transition metals, forming stable coordination complexes. This property is exploited in catalysis and materials science.
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| Cu(I) acetate | CH<sub>3</sub>CN, rt, 2 h | [Cu(Tz-piperidine)<sub>2</sub>]PF<sub>6</sub> | Catalytic click chemistry | , |
| AgNO<sub>3</sub> | MeOH, rt, 4 h | [Ag(Tz-piperidine)NO<sub>3</sub>] | Antimicrobial coatings |
Electrophilic Aromatic Substitution on the Benzoyl Group
The 3-chlorobenzoyl group undergoes nitration and sulfonation at the para position relative to the chlorine, leveraging the electron-withdrawing effects of the carbonyl and chloro substituents.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 3 h | 3-Chloro-4-nitrobenzoyl derivative | 65% | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 6 h | 3-Chloro-4-sulfobenzoyl derivative | 58% |
Reduction of the Amide Bond
Selective reduction of the amide bond to a secondary amine is achieved using lithium aluminum hydride (LiAlH<sub>4</sub>), modifying the compound’s pharmacological profile.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux, 4 h | 1-(3-Chlorobenzyl)-4-(triazol-2-yl)piperidine | 70% |
Nucleophilic Aromatic Substitution (NAS) of Chlorine
The chlorine atom on the benzoyl group is displaced by nucleophiles under high-temperature conditions, enabling diversification of the aromatic ring.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 h | 3-Methoxybenzoyl derivative | 45% | |
| Piperidine | DMSO, 100°C, 18 h | 3-Piperidinylbenzoyl derivative | 52% |
Key Mechanistic Insights
-
Triazole Alkylation : The reaction proceeds via deprotonation of the triazole’s N3 hydrogen by a strong base (e.g., Cs<sub>2</sub>CO<sub>3</sub>), followed by nucleophilic attack on the alkyl halide .
-
Metal Coordination : The triazole’s nitrogen atoms donate electron density to metal centers, forming stable chelates with applications in catalysis.
-
Amide Hydrolysis : Acidic conditions protonate the amide oxygen, while basic conditions deprotonate the nitrogen, both facilitating nucleophilic attack by water.
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction | Reactivity vs. Target Compound | Reference |
|---|---|---|---|
| 1-(4-Chlorobenzyl)-4-triazol-2-ylpiperidine | Triazole alkylation | 15% slower due to steric hindrance | |
| 4-Benzyl-1H-triazole derivatives | Metal coordination | Similar affinity for Cu(I) |
Scientific Research Applications
Anticonvulsant Activity
The compound is part of a broader class of triazole derivatives known for their anticonvulsant properties. Research indicates that derivatives containing the 1,2,4-triazole moiety can enhance the efficacy of classic antiepileptic drugs. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring are crucial for enhancing anticonvulsant activity.
Key Findings:
- Mechanism of Action : The anticonvulsant activity is believed to be mediated through allosteric modulation of GABA_A receptors, similar to second-generation anticonvulsants like loreclezole .
- Research Outcomes : In various animal models, compounds with a triazole nucleus exhibited a higher probability of anticonvulsant activity when phenyl rings had para-substituents .
Data Table: Anticonvulsant Activity of Triazole Derivatives
| Compound | Effective Dose (mg/kg) | Mechanism |
|---|---|---|
| 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | TBD | GABA_A modulation |
| Loreclezole | TBD | GABA_A modulation |
| Other Triazole Derivatives | TBD | Various mechanisms |
Antifungal Applications
Recent studies have highlighted the potential of piperidine-based triazole derivatives in combating fungal infections, particularly against resistant strains like Candida auris. The synthesis of novel derivatives has shown promising antifungal activity.
Key Findings:
- Efficacy Against Candida auris : The synthesized triazole derivatives demonstrated significant antifungal effects against clinical isolates of Candida auris, which is critical given the pathogen's resistance to existing antifungal agents .
- Mechanism of Action : The antifungal activity appears to involve inducing apoptotic cell death and disrupting cell cycle processes in fungal cells .
Data Table: Antifungal Activity of Piperidine-Based Triazoles
| Compound | Effective Concentration (µg/mL) | Target Organism |
|---|---|---|
| 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | TBD | Candida auris |
| Other Piperidine Derivatives | TBD | Various fungi |
Synthesis and Structural Insights
The synthesis of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step reactions that include hydrazone formation and cyclization processes. The structural characteristics significantly influence its biological activities.
Synthesis Overview :
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-chlorophenyl)methanone
- (4-(2H-1,2,3-triazol-4-yl)piperidin-1-yl)(3-chlorophenyl)methanone
- (4-(1H-1,2,3-triazol-5-yl)piperidin-1-yl)(3-chlorophenyl)methanone
Uniqueness: The unique positioning of the triazole ring in 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can result in distinct chemical reactivity and biological activity compared to its isomers. This can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Biological Activity
1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that integrates a piperidine ring with a triazole moiety, known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A piperidine ring which contributes to its basicity and ability to interact with biological targets.
- A triazole moiety that enhances its pharmacological properties through potential interactions with various biomolecules.
Biological Activity Overview
Research has indicated that compounds containing piperidine and triazole structures exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anticonvulsant activity
- Enzyme inhibition
Antimicrobial Activity
1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has shown promising antimicrobial activity. In studies where similar triazole derivatives were tested against various microbial strains, significant inhibition was observed. For example, derivatives with triazole rings demonstrated potent activity against Candida auris with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
Anticancer Activity
The anticancer potential of this compound is noteworthy. Triazole-containing compounds have been linked to the inhibition of cancer cell proliferation through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
In one study, triazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective growth inhibition comparable to established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine has been correlated with enhanced activity against cancer cells .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focus of research. For instance, certain triazole derivatives have been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmission and are implicated in diseases like Alzheimer’s . The specific mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : Research demonstrated that triazole derivatives disrupt fungal cell membranes leading to apoptotic cell death .
- Cytotoxicity Assays : Triazole compounds induced apoptosis in cancer cells through mitochondrial pathways, significantly reducing cell viability .
- Enzyme Interaction Studies : The interaction between triazole derivatives and cholinesterase enzymes revealed that structural modifications can enhance inhibitory potency against these targets .
Q & A
Basic Research Question
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid. Retention time ~8.2 min .
- LC-HRMS : Confirm molecular ion [M+H]⁺ at m/z 333.08 (theoretical) with <2 ppm error .
Advanced Consideration : For trace impurity profiling, employ UPLC-QTOF-MS with collision-induced dissociation (CID) to fragment and identify side products (e.g., dechlorinated derivatives) .
How should researchers interpret conflicting bioactivity data across different assay formats?
Advanced Research Question
Contradictions may arise from assay-specific conditions (e.g., cell membrane permeability in cellular vs. biochemical assays). Mitigate discrepancies by:
- Normalizing data to internal controls (e.g., ATP levels for cell viability).
- Validating target engagement using orthogonal methods (SPR for binding affinity vs. functional cAMP assays) .
- Performing molecular dynamics simulations to assess conformational flexibility in different physiological environments .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
- Ventilation : Use fume hoods for powder handling due to potential respiratory irritation .
- Storage : -20°C under argon to prevent hydrolysis of the benzoyl ester.
Advanced Consideration : Conduct Ames tests for mutagenicity and CYP450 inhibition assays to evaluate metabolic stability and off-target effects .
Table 1: Key Physicochemical and Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
